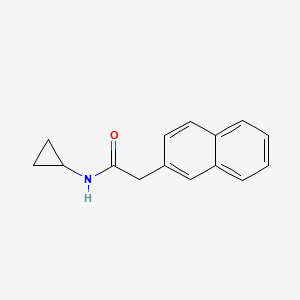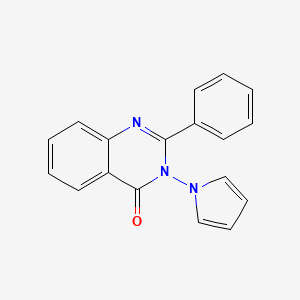
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone, also known as PPTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PPTQ belongs to the quinazolinone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to reduce inflammation and oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone also exhibits a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of using 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. One direction is to further explore its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone and how it interacts with specific enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzophenone with pyrrole in the presence of acetic acid and sulfuric acid. The resulting intermediate is then cyclized with formic acid to yield 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. This method has been optimized to yield high purity and high yield of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone.
Propiedades
IUPAC Name |
2-phenyl-3-pyrrol-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-15-10-4-5-11-16(15)19-17(14-8-2-1-3-9-14)21(18)20-12-6-7-13-20/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJZCULDLBWUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



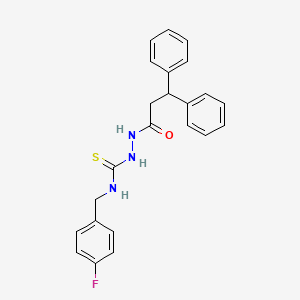
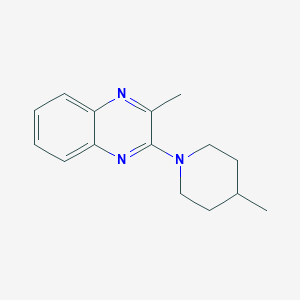
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)


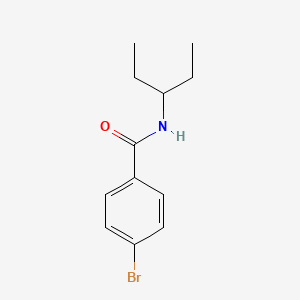
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)

